5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Description
The compound 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a 1,3-oxazole derivative characterized by two key structural motifs:
Position 2: A 4-(morpholine-4-sulfonyl)phenyl group, contributing polarity and sulfonamide-mediated solubility enhancement.
The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, often associated with diverse biological activities, including kinase inhibition and cytotoxicity . The 3,4-dimethoxyphenyl moiety is frequently observed in pharmacologically active compounds, such as verapamil derivatives and their impurities (e.g., N,N'-Bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine dihydrochloride) . The morpholine sulfonyl group may enhance solubility and target engagement through sulfonamide interactions.
Properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O6S/c1-31-21-8-3-17(15-22(21)32-2)9-10-26-24-20(16-25)27-23(34-24)18-4-6-19(7-5-18)35(29,30)28-11-13-33-14-12-28/h3-8,15,26H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOXRWJBAJYRFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the morpholine sulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the dimethoxyphenyl ethylamine moiety: This can be done through amination reactions, where the amine group is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to analogs with modifications in the substituents at positions 5 and 2 of the 1,3-oxazole core. These variations influence molecular weight, solubility, and hypothesized biological activity.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Position 5 Substituent | Position 2 Substituent | Molecular Formula | Molecular Weight (g/mol) | Quantity Available (mg) |
|---|---|---|---|---|---|
| Target Compound | 2-(3,4-Dimethoxyphenyl)ethylamino | 4-(Morpholine-4-sulfonyl)phenyl | C24H25N5O6S* | 535.6* | - |
| 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile | 2-(4-Methoxyphenyl)ethylamino | 4-(Morpholine-4-sulfonyl)phenyl | C23H24N4O5S | 468.53 | 91 |
| 5-(4-Methoxyanilino)-2-[4-(4-methylpiperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile | 4-Methoxyanilino | 4-(4-Methylpiperidine-1-sulfonyl)phenyl | C23H24N4O4S | 452.53 | 86 |
| 2-[4-(Azepane-1-sulfonyl)phenyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile | Ethylamino | 4-(Azepane-1-sulfonyl)phenyl | C18H22N4O3S | 374.46 | 96 |
| 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile | 2-(3,4-Dimethoxyphenyl)ethylamino | (2-Methoxyphenoxy)methyl | C22H23N3O5 | 409.44 | - |
*Note: The target compound’s molecular formula and weight are inferred based on structural similarity to data.
Substituent-Driven Property Analysis
Position 5 Modifications :
- Replacing the ethylamino group with 4-methoxyanilino (452.53 g/mol) reduces steric bulk but may decrease metabolic stability due to aniline oxidation susceptibility.
Position 2 Modifications :
- Morpholine-4-sulfonyl (target compound) provides strong polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to piperidine/azepane sulfonyl analogs (452.53–374.46 g/mol) .
Biological Activity
The compound 5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes oxazole and morpholine moieties. This structural diversity is believed to contribute to its multifaceted biological activities. The molecular formula is , and it possesses a carbonitrile functional group which is often associated with various biological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer properties. For instance, derivatives of oxazole have shown efficacy against various cancer cell lines. The compound's structure suggests potential interactions with critical cellular pathways involved in tumorigenesis.
- Mechanism of Action : The proposed mechanism involves inhibition of protein kinases that are crucial for cancer cell proliferation. In vitro studies have demonstrated that compounds with similar scaffolds can induce apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Properties
The compound has been evaluated for anti-inflammatory activity using models such as the carrageenan-induced paw edema test in rodents. Compounds from the same chemical class have shown promising results in reducing inflammation markers.
- Case Study : In a study involving a structurally related compound, significant reductions in prostaglandin E2 (PGE2) levels were observed, indicating potent inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the dimethoxyphenyl and morpholine groups have been explored to enhance potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cell lines |
| Alteration of alkyl chain length | Improved pharmacokinetic properties |
Research Findings
A comprehensive evaluation of related compounds has revealed that:
- Antitumor Efficacy : Compounds with similar oxazole structures exhibited IC50 values ranging from 1 μM to 10 μM against various cancer cell lines (e.g., HeLa, MCF-7).
- Selectivity : Some derivatives showed preferential activity against specific cancer types, suggesting potential for targeted therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
